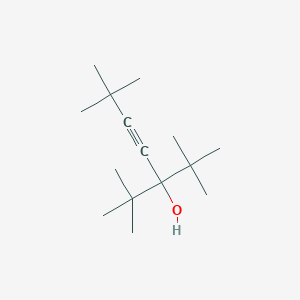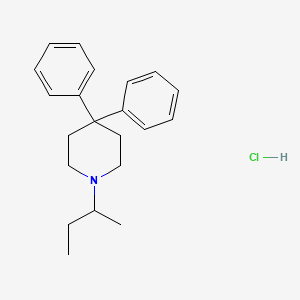![molecular formula C15H15N3O6S B14669827 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine CAS No. 37019-59-3](/img/structure/B14669827.png)
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a sulfophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine typically involves the reaction of 4-sulfophenylhydrazine with a suitable cyclohexadienone derivative under controlled conditions. The reaction is usually carried out in an aqueous medium with a catalyst to facilitate the formation of the hydrazinylidene linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to a hydrazine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexadienone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, hydrazine derivatives, and substituted phenyl or cyclohexadienone compounds.
Scientific Research Applications
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine exerts its effects involves interactions with specific molecular targets. The hydrazinylidene group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The sulfophenyl group enhances the compound’s solubility and reactivity, facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Sulfasalazine: A compound with a similar sulfophenyl group, used as an anti-inflammatory drug.
Azo Dyes: Compounds with similar hydrazinylidene linkages, used in the textile industry.
Uniqueness
3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
37019-59-3 |
|---|---|
Molecular Formula |
C15H15N3O6S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-hydroxy-3-[(4-sulfophenyl)diazenyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H15N3O6S/c16-12(15(20)21)7-9-1-6-14(19)13(8-9)18-17-10-2-4-11(5-3-10)25(22,23)24/h1-6,8,12,19H,7,16H2,(H,20,21)(H,22,23,24)/t12-/m0/s1 |
InChI Key |
ZLKGJFIMBMRBGJ-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)S(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=CC(=C2)CC(C(=O)O)N)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


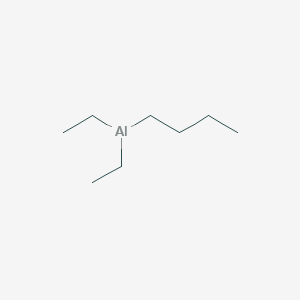
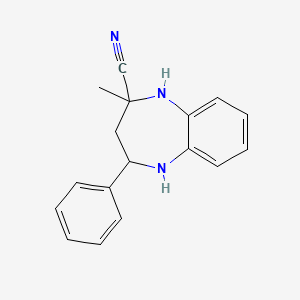


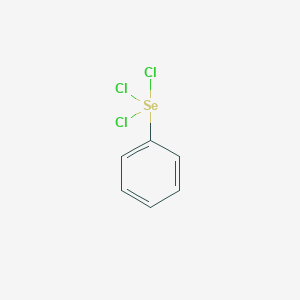

![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
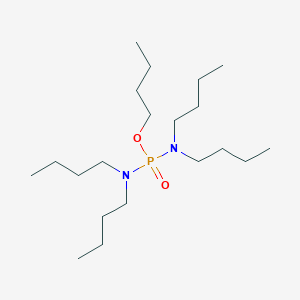
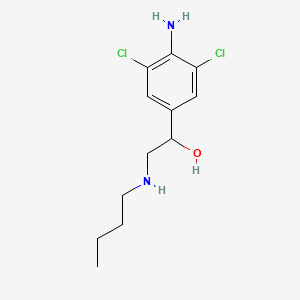

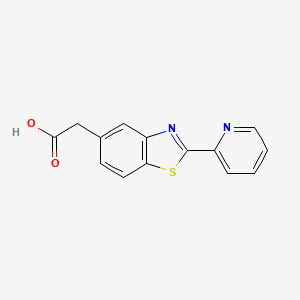
![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino(6-phenoxy-1,3,5-triazine-4,2-diyl)imino]]bis-, hexasodium salt](/img/structure/B14669814.png)
